2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-6-7-18(20-10-14)25-15-8-9-22(11-15)19(24)12-23-13-21-16-4-2-3-5-17(16)23/h2-7,10,13,15H,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDRDKRMLPOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving appropriate precursors such as amino alcohols or dihaloalkanes.
Linking the Two Moieties: The final step involves coupling the benzimidazole and pyrrolidine units through an ethanone bridge. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the ethanone bridge using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents such as alkyl halides or sulfonates can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidine rings.
Reduction: Reduced ethanone bridge, leading to alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds containing benzimidazole and pyridine derivatives. For instance, a series of synthesized compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone were evaluated for their antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. coli | 64 |
| 2-(1H-benzo[d]imidazol-1-yl)-... | S. aureus | 16 |
Anticancer Activity
The benzimidazole scaffold is well-known for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study conducted by Prabhakar et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial properties. The synthesized compounds were characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures. The study found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzimidazole structure could enhance biological activity .
Case Study 2: Anticancer Potential
In another investigation, researchers focused on the anticancer potential of similar benzimidazole derivatives. The compound was tested against several cancer cell lines using MTT assays to assess cell viability. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the methylpyridinyl group, which may affect its biological activity.
1-(3-(5-methylpyridin-2-yloxy)pyrrolidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of the benzimidazole moiety, altering its chemical properties.
Uniqueness
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the combination of the benzimidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzimidazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may contribute to its pharmacological properties. The presence of the 5-methylpyridine group is also significant as it can enhance the compound's solubility and bioavailability.
Molecular Formula
- Molecular Formula : C20H22N4O
- Molecular Weight : 350.42 g/mol
Antimicrobial Activity
Studies have shown that compounds containing benzimidazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, a related study indicated that benzimidazole derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A (Benzimidazole derivative) | 0.005 | S. aureus |
| Compound B (Pyridine derivative) | 0.010 | E. coli |
| Compound C (Pyrrolidine derivative) | 0.020 | K. pneumoniae |
Enzyme Inhibition Studies
The enzyme inhibition potential of the compound has been evaluated against specific targets relevant to disease states. For example, research focusing on trypanosomiasis revealed that certain benzimidazole derivatives could inhibit the enzyme methionyl-tRNA synthetase (TbMetRS), with IC50 values indicating moderate potency .
Table 2: Enzyme Inhibition Data
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound D | 288 | TbMetRS |
| Compound E | 60 | TbMetRS |
| Compound F | 50 | TbMetRS |
Case Study 1: Antiparasitic Activity
In a recent investigation, a series of benzimidazole derivatives were synthesized and tested for their antiparasitic activity against Trypanosoma brucei. The findings demonstrated that modifications on the benzimidazole ring significantly influenced the activity, with certain substitutions leading to improved efficacy compared to unsubstituted analogs .
Case Study 2: CNS Activity
Another study explored the potential of this compound as an allosteric modulator of G-protein coupled receptors (GPCRs), which are critical in numerous central nervous system (CNS) disorders. The results indicated promising activity, suggesting that this compound could be further developed for therapeutic applications in treating CNS-related conditions .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .
- Step 2 : Functionalization of the pyrrolidine ring with a 5-methylpyridin-2-yloxy group using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Final coupling of the benzimidazole and pyrrolidine fragments via an ethanone linker, often employing chloroacetylation followed by displacement with the pyrrolidine derivative . Optimization : Reaction temperature (reflux vs. room temperature), solvent polarity (dioxane vs. DMF), and catalyst selection (e.g., Pd-based for coupling) significantly impact yield .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR : and NMR to verify proton environments (e.g., benzimidazole aromatic protons at δ 7.5–8.5 ppm) and carbonyl signals (δ ~170–200 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed m/z for ) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positioning .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from:
- Metabolic Instability : The compound’s pyrrolidine or pyridine moieties may undergo rapid oxidation in vivo. Mitigate via structural modifications (e.g., fluorination or steric shielding) .
- Poor Solubility : Use co-solvents (e.g., PEG-400) in formulations or introduce hydrophilic groups (e.g., hydroxyl or amine) without disrupting target binding .
- Off-Target Effects : Perform kinome-wide profiling or computational docking to identify unintended interactions .
Q. How does the compound’s stereochemistry influence its binding affinity to target proteins?
- The 3-((5-methylpyridin-2-yl)oxy)pyrrolidine moiety likely adopts a specific conformation to fit into hydrophobic pockets. Molecular dynamics simulations can predict energetically favorable dihedral angles .
- Case Study : Analogous compounds with axial vs. equatorial substituents on pyrrolidine show 10-fold differences in IC values due to steric clashes or hydrogen-bonding mismatches .
Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) of derivatives?
- Systematic Variation : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at position 2) and pyridine (e.g., methyl vs. methoxy at position 5) .
- Biological Assays : Parallel testing against related targets (e.g., kinase panels) to assess selectivity .
- Data Analysis : Use multivariate regression models to correlate physicochemical properties (logP, polar surface area) with activity .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Problem : Steric hindrance from bulky substituents reduces nucleophilic displacement efficiency.
- Solution : Use microwave-assisted synthesis to enhance reaction kinetics or switch to a more polar aprotic solvent (e.g., DMSO) .
Q. Why do HPLC purity assays show multiple peaks despite high NMR purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
